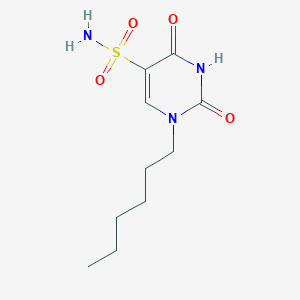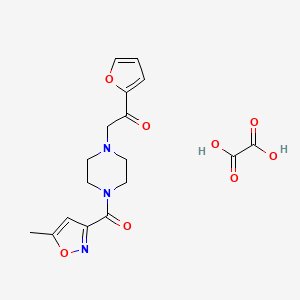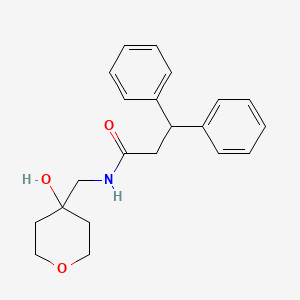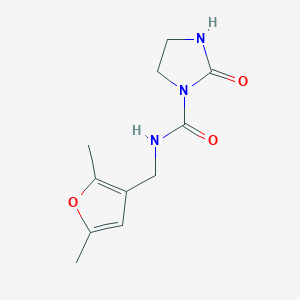
N-((2,5-dimethylfuran-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms.Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Cells
Research on related compounds, such as 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), shows that these molecules can have specific interactions with DNA and RNA within cells, depending on the presence of light. These interactions include binding to nucleic acids and possibly inducing alterations within cellular DNA or RNA. Such mechanisms of action are critical for understanding how certain compounds might be used in therapeutic or experimental contexts, particularly in cancer research where DNA modification plays a significant role (Gerulath & Loo, 1972).
Synthetic Pathways and Derivatives
The synthesis of guanosine derivatives from 5-amino-1-beta-D- ribofuranosyl-4-imidazolecarboxamide highlights the chemical versatility of imidazolidine-based compounds. These synthetic pathways enable the creation of novel nucleosides, which could have various applications in drug development and biochemistry (Okutsu & Yamazaki, 1976).
Antimicrobial and Antioxidant Activities
Compounds synthesized from imidazolidine derivatives have shown promising antimicrobial and antioxidant activities. Such studies indicate the potential for these compounds in developing new treatments or supplements aimed at combating microbial infections and oxidative stress (Sindhe et al., 2016).
Antiprotozoal Agents
Imidazole derivatives have been synthesized with potential antiprotozoal properties, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species. This research suggests the utility of such compounds in developing treatments for diseases caused by protozoan parasites (Ismail et al., 2004).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes, triggering a series of biochemical reactions. Without specific information, it’s difficult to predict the mechanism of action of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(8(2)17-7)6-13-11(16)14-4-3-12-10(14)15/h5H,3-4,6H2,1-2H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCQUJRUULEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(thiophen-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2754310.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)
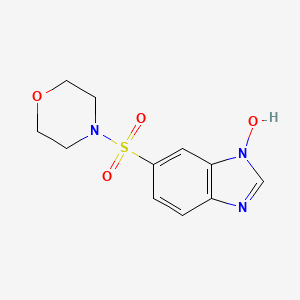

![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)
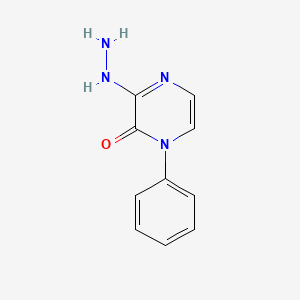
![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)

